molecular formula C15H24O3Si B14648538 tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate CAS No. 54588-75-9

tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate

Cat. No.: B14648538
CAS No.: 54588-75-9
M. Wt: 280.43 g/mol
InChI Key: FZFJTYXVLZSEHI-UHFFFAOYSA-N
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Description

tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, a dimethyl(phenyl)silyl group, and a propaneperoxoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with a suitable silylating agent, such as dimethyl(phenyl)silyl chloride, in the presence of a base like pyridine or imidazole. The reaction is usually carried out in an inert solvent like acetonitrile or dimethylformamide at moderate temperatures (24-40°C) to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality. The use of catalysts, such as proazaphosphatrane, can enhance the efficiency of the silylation process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate undergoes various types of chemical reactions, including:

    Oxidation: The peroxide moiety can participate in oxidation reactions, forming corresponding alcohols or ketones.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate involves the formation of reactive intermediates, such as pentavalent silicon complexes, during its reactions. These intermediates facilitate the cleavage or formation of chemical bonds, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate is unique due to its combination of a peroxide moiety and a silyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

54588-75-9

Molecular Formula

C15H24O3Si

Molecular Weight

280.43 g/mol

IUPAC Name

tert-butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)18-17-14(16)11-12-19(4,5)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3

InChI Key

FZFJTYXVLZSEHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OOC(=O)CC[Si](C)(C)C1=CC=CC=C1

Origin of Product

United States

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